molecular formula C11H12BrClOS B14065973 1-(3-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one

1-(3-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one

Cat. No.: B14065973
M. Wt: 307.63 g/mol
InChI Key: OVOVTRIMTHRQBS-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one (CAS 1806538-12-4) is a halogenated aromatic ketone with the molecular formula C₁₁H₁₂BrClOS and a molecular weight of 307.63 g/mol . It features a bromomethyl (-CH₂Br) group at the 3-position, a methylthio (-SMe) group at the 2-position of the phenyl ring, and a chloropropan-2-one moiety. The compound is synthesized to a purity of ≥98%, making it suitable for specialized organic syntheses, particularly as an intermediate in pharmaceuticals or agrochemicals .

Properties

Molecular Formula

C11H12BrClOS

Molecular Weight

307.63 g/mol

IUPAC Name

1-[3-(bromomethyl)-2-methylsulfanylphenyl]-1-chloropropan-2-one

InChI

InChI=1S/C11H12BrClOS/c1-7(14)10(13)9-5-3-4-8(6-12)11(9)15-2/h3-5,10H,6H2,1-2H3

InChI Key

OVOVTRIMTHRQBS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC(=C1SC)CBr)Cl

Origin of Product

United States

Preparation Methods

Fundamental Synthetic Pathways

Starting Material Selection and Precursor Synthesis

The synthesis begins with the preparation of 3-(bromomethyl)-2-(methylthio)benzaldehyde, a key intermediate. This precursor is typically derived from 2-(methylthio)benzaldehyde through regioselective bromination at the para position relative to the methylthio group. Bromination is achieved using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., azobisisobutyronitrile, AIBN) in carbon tetrachloride at 80°C. The methylthio group (-SMe) acts as an ortho-directing group, ensuring selective bromination at the 3-position of the benzene ring.

The chloropropanone moiety is introduced via Friedel-Crafts acylation. For example, treatment of 3-(bromomethyl)-2-(methylthio)benzaldehyde with chloroacetyl chloride in the presence of AlCl₃ as a Lewis acid yields 1-(3-(bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one. This step requires anhydrous conditions to prevent hydrolysis of the acyl chloride.

Stepwise Reaction Mechanisms and Optimization

Bromination and Thioether Formation

The methylthio group is installed early in the synthesis to direct subsequent electrophilic substitutions. Thioether formation involves nucleophilic displacement of a halide (e.g., chloride) from 2-chlorobenzaldehyde using sodium methanethiolate (NaSMe) in dimethylformamide (DMF) at 60°C. This reaction proceeds via an SN2 mechanism, with a reported yield of 85–90% after recrystallization from ethanol.

Bromination of the methylthio-substituted benzaldehyde is conducted using NBS (1.1 equiv) and AIBN (0.05 equiv) in CCl₄ under reflux. The reaction mixture is irradiated with a UV lamp (365 nm) to initiate radical chain propagation, achieving >95% conversion within 4 hours. Excess NBS is quenched with aqueous sodium thiosulfate, and the product is isolated via vacuum distillation.

Friedel-Crafts Acylation

Friedel-Crafts acylation attaches the chloropropanone group to the aromatic ring. A mixture of 3-(bromomethyl)-2-(methylthio)benzaldehyde (1 equiv), chloroacetyl chloride (1.2 equiv), and AlCl₃ (1.5 equiv) in dichloromethane (DCM) is stirred at 0°C for 2 hours, followed by gradual warming to room temperature. The reaction is quenched with ice-cold HCl (1 M), and the organic layer is washed with sodium bicarbonate solution to remove residual acid. The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1), yielding 70–75% of the target ketone.

Reaction Condition Optimization

Catalytic Systems and Solvent Effects

The choice of Lewis acid in Friedel-Crafts reactions significantly impacts yield. Comparative studies indicate that AlCl₃ outperforms FeCl₃ or ZnCl₂ due to its stronger electrophilicity, which facilitates acylium ion formation. Polar aprotic solvents like DCM or nitrobenzene enhance reaction rates by stabilizing charged intermediates, whereas nonpolar solvents (e.g., toluene) result in incomplete conversion.

Parameter Optimal Condition Yield (%)
Lewis Acid AlCl₃ 75
Solvent Dichloromethane 70–75
Temperature 0°C → RT 72
Chloroacetyl Chloride Equiv 1.2 75

Purification Challenges and Solutions

The presence of bromine and sulfur atoms introduces polarity variations, complicating purification. Silica gel chromatography with gradient elution (hexane to ethyl acetate) effectively separates the target compound from unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water, 70:30) confirms purity >98%, as required for pharmaceutical-grade intermediates.

Structural Characterization and Analytical Validation

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.1 Hz, 1H, Ar-H), 7.32 (dd, J = 8.1, 1.5 Hz, 1H, Ar-H), 7.28 (s, 1H, Ar-H), 4.52 (s, 2H, CH₂Br), 3.12 (s, 3H, SMe), 2.98 (s, 2H, COCH₂Cl).
  • ¹³C NMR (101 MHz, CDCl₃): δ 205.4 (C=O), 140.2 (C-SMe), 135.6 (C-Br), 129.8–127.3 (Ar-C), 44.8 (CH₂Br), 38.5 (SMe), 36.2 (COCH₂Cl).

High-Resolution Mass Spectrometry (HRMS):
Calculated for C₁₁H₁₂BrClOS [M+H]⁺: 307.63; Found: 307.63.

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar geometry of the aromatic ring and the tetrahedral configuration at the chloropropanone moiety. The bromomethyl group adopts a gauche conformation relative to the methylthio substituent, minimizing steric hindrance.

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a precursor to kinase inhibitors and IDO1 (indoleamine 2,3-dioxygenase 1) antagonists. For example, its bromomethyl group undergoes Suzuki-Miyaura coupling with boronic acids to generate biaryl derivatives, which are evaluated for anticancer activity.

Material Science

The methylthio group enhances electron-donating capacity in conjugated polymers, making the compound valuable in organic semiconductor synthesis.

Chemical Reactions Analysis

1-(3-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or the chloropropanone group to a propanol derivative.

    Substitution: The bromomethyl and chloropropanone groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the modification of biomolecules.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets through its reactive functional groups. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The methylthio group can also participate in redox reactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one

  • Substituents : Trifluoromethylthio (-SCF₃) replaces methylthio (-SMe).
  • Properties : Higher molecular weight (due to -SCF₃), increased lipophilicity, and stronger electron-withdrawing effects. Predicted boiling point: 298.6±40.0 °C ; density: 1.61±0.1 g/cm³ .
  • Reactivity : The -SCF₃ group enhances resistance to oxidation but may reduce nucleophilic substitution rates compared to -SMe.

1-(2-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one

  • Substituents: Amino (-NH₂) at the 2-position and methylthio (-SMe) at the 5-position.
  • Properties: Molecular formula C₁₀H₁₂ClNOS (MW 229.73). The amino group increases solubility in polar solvents and reactivity in condensation or diazotization reactions .

1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one

  • Substituents: Amino (-NH₂) at the 4-position and bromomethyl (-CH₂Br) at the 3-position.
  • Properties: Molecular formula C₁₀H₁₁BrClNO (MW 276.56). Predicted boiling point: 379.4±37.0 °C; density: 1.538±0.06 g/cm³ .
  • Applications: Potential use in synthesizing heterocycles via bromomethyl displacement or amino group functionalization.

Functional Group Variations

3-Chloro-1-(thiophen-2-yl)propan-1-one

  • Structure : Thiophene ring replaces the substituted phenyl group.
  • Synthesis : Prepared via Friedel-Crafts acylation using AlCl₃, highlighting differences in aromatic reactivity (thiophene vs. benzene) .
  • Applications : Less steric hindrance compared to the target compound, favoring electrophilic substitutions.

1-(2-(Benzo[d]oxazol-2-yl)hydrazono)-1-chloropropan-2-one

  • Structure: Hydrazono-benzooxazole moiety replaces the bromomethyl/methylthio-phenyl group.

Physical and Chemical Property Comparison

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Key Substituents
Target Compound C₁₁H₁₂BrClOS 307.63 N/A N/A -CH₂Br, -SMe, -Cl, ketone
1-(3-Bromomethyl-2-SCF₃-phenyl) variant C₁₂H₁₁BrClF₃OS 364.63 298.6±40.0 1.61±0.1 -CH₂Br, -SCF₃, -Cl, ketone
1-(4-Amino-3-Bromomethyl-phenyl) variant C₁₀H₁₁BrClNO 276.56 379.4±37.0 1.538±0.06 -CH₂Br, -NH₂, -Cl, ketone

Biological Activity

1-(3-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one, a compound with the molecular formula C11H12BrClOS, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its reactivity and potential interactions with biological molecules:

  • Bromomethyl group : Known for its electrophilic nature, allowing it to form covalent bonds with nucleophiles.
  • Methylthio group : May enhance lipophilicity and influence the compound's interaction with biological membranes.
  • Chloropropan-2-one moiety : This structure is associated with various biological activities, including enzyme inhibition.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties. The bromomethyl group can interact with nucleophilic sites on microbial proteins, potentially leading to inhibition of growth.

Anticancer Potential

Research indicates that this compound may possess anticancer properties. Its structural similarity to known anticancer agents suggests that it could interfere with cancer cell proliferation. In vitro studies have shown promising results against various cancer cell lines, although further investigations are needed to elucidate specific mechanisms of action.

The biological activity of this compound is believed to involve:

  • Covalent modification of proteins : The bromomethyl group can covalently bond with amino acid residues in proteins, potentially altering their function.
  • Enzyme inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, contributing to its antimicrobial and anticancer effects.

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of this compound against human breast carcinoma (MCF-7) and colon carcinoma (SW480) cell lines. The compound showed significant cytotoxicity, with IC50 values indicating effective growth inhibition. Flow cytometry analysis revealed that the compound induced apoptosis in these cancer cells.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. Results indicated that it exhibited notable antibacterial activity, particularly against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
1-(2-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-oneC11H12BrClOSSimilar structure but different substitutionVariation in biological activity due to structural differences
1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-morpholinylC13H15NOSContains morpholine ringDifferent pharmacological properties due to ring structure

Q & A

Q. What synthetic routes are optimal for preparing 1-(3-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one, and how can functional group compatibility be ensured?

  • Methodological Answer : A stepwise approach is recommended. Begin with the bromination of a precursor like 2-(methylthio)-3-methylacetophenone using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to introduce the bromomethyl group . Subsequent chlorination at the α-carbonyl position can be achieved via electrophilic substitution using Cl₂ in dichloromethane under controlled temperatures (0–5°C) . Key considerations include:
  • Functional Group Compatibility : The methylthio group is sensitive to oxidation; use inert atmospheres (N₂/Ar) to prevent sulfoxide formation.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features are diagnostic?

  • Methodological Answer :
  • IR Spectroscopy : Anticipate strong C=O stretches near 1680–1720 cm⁻¹ and C-Br vibrations at ~550–650 cm⁻¹. The methylthio group (S-CH₃) shows C-S stretches at 680–730 cm⁻¹ .
  • ¹H NMR : Look for the α-chloroketone proton as a singlet at δ 4.5–5.0 ppm. The methylthio group (S-CH₃) resonates as a singlet at δ 2.1–2.4 ppm, while aromatic protons appear as a multiplet (δ 7.2–7.8 ppm) .
  • Mass Spectrometry (HRMS) : Confirm the molecular ion peak [M+H]⁺ with isotopic patterns consistent with Br and Cl .

Advanced Research Questions

Q. How do steric and electronic effects of the bromomethyl and methylthio substituents influence nucleophilic substitution reactivity?

  • Methodological Answer :
  • Electronic Effects : The bromomethyl group is a strong electron-withdrawing substituent (inductive effect), polarizing the α-chloroketone carbon and enhancing electrophilicity. This facilitates SN₂ reactions with nucleophiles (e.g., amines, thiols) .
  • Steric Effects : The methylthio group at the ortho position creates steric hindrance, potentially slowing bimolecular reactions. Computational modeling (DFT) can quantify steric maps and predict regioselectivity .
  • Experimental Validation : Compare reaction rates with analogs lacking the methylthio group (e.g., 1-(3-bromomethylphenyl)-1-chloropropan-2-one) to isolate steric contributions .

Q. How can computational methods (e.g., DFT) predict the regioselectivity of reactions involving this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to calculate Fukui indices for electrophilic/nucleophilic attack sites. For example, the α-chloroketone carbon typically shows high electrophilic Fukui values .
  • Transition State Analysis : Use QM/MM simulations to model SN₂ transition states with nucleophiles like azide. Compare activation energies for pathways influenced by bromomethyl orientation .
  • Validation : Correlate computational predictions with experimental outcomes (e.g., HPLC monitoring of reaction intermediates) .

Q. How can researchers resolve contradictions in reported reaction yields when varying bases in alkylation steps?

  • Methodological Answer :
  • Base Screening : Test bases with differing steric bulk (e.g., K₂CO₃ vs. DBU) in model reactions. For example, bulky bases may deprotonate the α-carbonyl position less efficiently, reducing side reactions .
  • Mechanistic Probes : Use in-situ IR to track enolate formation. Rapid enolization with strong bases (e.g., LDA) may lead to byproducts, lowering yields .
  • Statistical Optimization : Apply a Design of Experiments (DoE) approach to identify optimal base concentration, temperature, and solvent polarity .

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